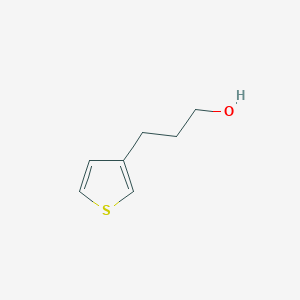

3-(3-Thienyl)-1-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

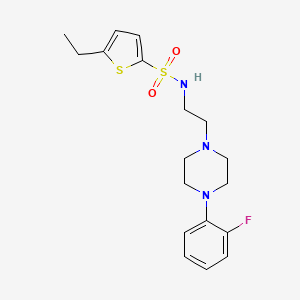

“3-(3-Thienyl)-1-propanol” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The 3-thienyl group is a thienyl group with a molecular formula of C4H3S . It has an average mass of 83.133 and a monoisotopic mass of 82.99555 .

Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond-forming reactions . They have also been used in the synthesis of luminescent metal–organic frameworks .

Scientific Research Applications

Chiral Separation Techniques

The compound has been used in the study of chiral separation techniques. One study demonstrates the use of Friedel-Crafts reaction involving thiophene and 3-chloropropinylchloride to prepare 3-chloro-1-(2-thienyl)propanol, followed by chiral separation to obtain a pure product (Liu Yan-me, 2014).

Asymmetric Reduction and Catalysis

The compound is significant in asymmetric reduction processes. It was synthesized through the asymmetric reduction of 3-chloro-1-(2-thienyl)propanone with liquid-core immobilized Candida pseudotropicalis 104, demonstrating its role in catalysis and potential for industrial applications due to its ability to be reused multiple times (Ou Zhimin et al., 2012).

Enzymatic Synthesis and Resolution

3-(3-Thienyl)-1-propanol is pivotal in enzymatic synthesis and resolution, serving as a building block for drugs like Duloxetine. Techniques involve sodium borohydride reduction and lipase catalysis for kinetic resolution, highlighting its role in producing enantiopure compounds necessary for pharmaceuticals (H. Liu et al., 2000), (Huiling Liu & T. Anthonsen, 2002).

Material Science and Electrochromic Devices

In the field of material science, derivatives of this compound have been used in the development of electrochromic devices and polymers. Studies have synthesized and analyzed the electroactive properties of these compounds, paving the way for applications like adaptive camouflage materials (S. Koyuncu & F. B. Koyuncu, 2018).

Organic Chemistry and Reaction Mechanism Studies

The compound is also relevant in understanding organic reaction mechanisms, such as intramolecular carbenoid insertions into thiophene, providing insights into the behavior of homologous members of the thienyl series and the chemistry of isomeric 3-substituted thiophene (C. Frampton et al., 1997).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 3-thienylboronic acid, have been used in the development of biosensors for dopamine detection . This suggests that 3-(3-Thienyl)-1-propanol may interact with similar biochemical targets.

Biochemical Pathways

For instance, some compounds with a thiophene ring have been shown to disrupt ribosomal activity

Pharmacokinetics

A related compound, tienilic acid, has been shown to have a biological half-life of approximately 75 minutes in dogs, with about 9% of the dose excreted in urine over 8 hours

Properties

IUPAC Name |

3-thiophen-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOALIXWMWNSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-phenyl-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2905361.png)

![N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide](/img/structure/B2905362.png)

![5-(3-methylbenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2905363.png)

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2905364.png)

![2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2905366.png)

![1-[1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2905369.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2905371.png)

![4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2905374.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2905376.png)